molecular formula C15H23N3O3 B2573697 4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine CAS No. 2415468-61-8

4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B2573697
CAS No.: 2415468-61-8
M. Wt: 293.367
InChI Key: BFXRWGUXOFKYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a 5-methyl-1,2-oxazol-3-yl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 5-methyl-1,2-oxazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The morpholine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the piperidine-1-carbonyl group via acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[4-[(5-methyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-12-9-13(16-21-12)10-17-7-8-20-14(11-17)15(19)18-5-3-2-4-6-18/h9,14H,2-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXRWGUXOFKYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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